Compound Description: This compound is a lead structure for the development of selective cyclin-dependent kinase 9 (CDK9) inhibitors. It demonstrates binding to both CDK2 and CDK9, exhibiting different conformational preferences within the ATP-binding site of each kinase. This compound served as a starting point for the design of macrocyclic CDK9 inhibitors, aiming to enhance selectivity by exploiting the observed conformational differences.
Relevance: 5-(2-((3-(1,4-Diazepan-1-yl)phenyl)amino)-pyrimidin-4-yl)-N,4-dimethyl-thiazol-2-amine shares a crucial structural feature with 2-(1,4-diazepan-1-ylmethyl)-5-methoxy-4H-pyran-4-one: the presence of a 1,4-diazepane ring. This structural similarity makes it relevant in understanding the structure-activity relationships of compounds containing the 1,4-diazepane moiety, particularly in the context of CDK9 inhibition. The macrocyclization strategy employed in designing CDK9 inhibitors stemmed from the analysis of this compound's binding to CDK9, making it a crucial reference point for the structural modifications that led to 2-(1,4-diazepan-1-ylmethyl)-5-methoxy-4H-pyran-4-one.
Compound Description: This compound served as a model system in optimizing the ring-closing metathesis (RCM) reaction for the synthesis of macrocyclic CDK9 inhibitors. While its specific biological activity is not reported, its successful synthesis provided valuable insights for overcoming the challenges associated with RCM, particularly those related to the presence of a thiazole group.
Relevance: While not a direct analog of 2-(1,4-diazepan-1-ylmethyl)-5-methoxy-4H-pyran-4-one, 6-methyl-12-oxa-3,6-diaza-2(4,2)-pyrimidina-1,4(1,3)-dibenzenacyclododecaphan-8-ene represents a crucial step in the development of the macrocyclic structural framework. Its synthesis using RCM paved the way for the creation of the macrocyclic scaffold present in 2-(1,4-diazepan-1-ylmethyl)-5-methoxy-4H-pyran-4-one.
Compound Description: This compound is a macrocyclic analog of the lead CDK9 inhibitor, designed to enhance selectivity by restricting conformational flexibility. It displayed weak activity against CDK2 and Aurora kinases, indicating a potential shift in selectivity compared to the non-macrocyclic lead.
Relevance: This compound shares the macrocyclic core structure with 2-(1,4-diazepan-1-ylmethyl)-5-methoxy-4H-pyran-4-one, highlighting the design principle of using macrocyclization to achieve selectivity for CDK9. Although the ring size and substituents differ, both compounds demonstrate the application of macrocycles in targeting CDK9, emphasizing their structural relationship.
Compound Description: This compound represents a successful outcome of the structure-activity relationship studies conducted on macrocyclic CDK9 inhibitors. It exhibited significant selectivity for CDK9 over CDK2 and Aurora kinases, with a 60-fold and 90-fold improvement, respectively. It showed a high degree of selectivity in a wider kinase panel, with only tyrosine-protein kinase Lyn(h) identified as an off-target.
Relevance: This compound shares the core macrocyclic structure with 2-(1,4-diazepan-1-ylmethyl)-5-methoxy-4H-pyran-4-one, further demonstrating the successful application of macrocycles in achieving CDK9 selectivity. The introduction of a cyano substituent, among other modifications, highlights the iterative optimization process that led to the development of both compounds.
Compound Description: This compound is a proposed structure for a macrocyclic CDK9 inhibitor designed to improve inhibitory activity while maintaining selectivity. Its potential for high affinity was suggested based on molecular docking studies, but its synthesis and biological evaluation were not completed at the time of the report.
Relevance: Although not yet synthesized, this compound represents a further exploration of the macrocyclic structure, related to 2-(1,4-diazepan-1-ylmethyl)-5-methoxy-4H-pyran-4-one. Both compounds share the principle of incorporating a macrocycle to enhance CDK9 selectivity, and the different ring size and substituents in this compound highlight ongoing efforts to optimize activity within this structural class.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.